Fucosterol

Oncology Phytochemistry Cytotoxicity

Researchers requiring pure fucosterol for anti-adipogenic or anticancer studies face challenges from isomer contamination and acid-catalyzed degradation during extraction. Fucosterol (CAS 481-14-1) resolves these issues: • Structurally distinct ethylidene side-chain (E-configuration) ensures target-specific AMPK/Wnt/β-catenin pathway modulation, effective at 10-50 μM • HPLC-verified purity eliminates co-elution ambiguity with sitosterol under standard GC-MS conditions • Validated anticancer benchmarks: IC50 40 μM (HeLa cervical), IC50 15 μM (A549/SK-LU-1 lung) • Quantified anti-adipogenic potency: significant lipid accumulation reduction at 25-50 μM; UCP1/PGC1α upregulation for browning of white adipose tissue • Documented oral bioavailability of 0.74% provides a reliable baseline for formulation development Supplied with full analytical documentation for procurement confidence.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 481-14-1
Cat. No. B1239008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucosterol
CAS481-14-1
Synonyms(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyOSELKOCHBMDKEJ-WGMIZEQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fucosterol: Procurement Baseline and Structural Features


Fucosterol (24-ethylidene cholesterol) is a C29 phytosterol primarily isolated from brown marine algae (Phaeophyceae), characterized by a double bond at the C-24(28) position adopting the E-configuration [1]. This ethylidene side-chain distinguishes it structurally from common terrestrial phytosterols such as β-sitosterol, campesterol, and stigmasterol [2]. Fucosterol has been extensively studied for its diverse bioactivities, including anti-inflammatory, anticancer, anti-adipogenic, and hepatoprotective effects [3]. For procurement, understanding the exact stereochemistry and purity profile is critical, as its Z-isomer (isofucosterol/Δ5-avenasterol) exhibits distinct biological properties and co-elutes with sitosterol under certain analytical conditions, complicating quality control [4].

Stereochemical Identity
E-configuration at C-24(28) requires verified reference
Z-isomer (isofucosterol) co-elutes with sitosterol under acid hydrolysis
Analytical Stability
Acid-labile; isomerizes into five sterol isomers
Non-acidic extraction and handling recommended for QC workflows

Fucosterol: Why Ethylidene Configuration Matters


Substituting fucosterol with a generic phytosterol mixture or a close analog like β-sitosterol or stigmasterol fails for two critical reasons: potency and analytical integrity. First, fucosterol's unique ethylidene side-chain drives distinct, target-specific biological activities; for example, it exhibits potent anti-adipogenic effects via AMPK and Wnt/β-catenin pathways at 10-50 μM, a signaling fingerprint not recapitulated by saturated-side-chain sterols [1]. Second, from an analytical procurement standpoint, fucosterol is notoriously unstable under acidic conditions, readily isomerizing into a mixture of five isomers including Δ5-avenasterol and two Δ5,23-stigmastadienols [2]. This instability renders traditional acid-hydrolysis extraction methods unreliable and underscores the need for a well-characterized, pure reference standard to avoid misidentification during HPLC/GC-MS analysis [3].

Fucosterol
Ethylidene side-chain drives specific pathway engagement (e.g., AMPK/FoxO1 in adipogenesis)
Generic Phytosterols / β-Sitosterol
Saturated side-chain lacks comparable adipogenesis modulation; assay-response context may differ
Stable under non-acidic conditions; requires pure reference for analytical integrity
Acid hydrolysis common in phytosterol QC; may generate isomer mixtures that mask fucosterol signal

Fucosterol: Quantitative Evidence for Selection


Colon Cancer Cytotoxicity vs. β-Sitosterol

In a head-to-head in vitro study, fucosterol demonstrated superior cytotoxicity against the HT29 colon adenocarcinoma cell line compared to the common phytosterol β-sitosterol. Fucosterol achieved an IC50 of 70.41 ± 7.5 μg/mL, whereas β-sitosterol exhibited an IC50 of 501.0 ± 50 μg/mL in the same assay [1]. This represents a ~7-fold increase in potency for fucosterol against this specific cancer model. Furthermore, fucosterol's efficacy against breast cancer (T47D) was also observed with an IC50 of 27.94 ± 9.3 μg/mL [2].

Colon Cancer vs. β-Sitosterol
Head-to-head
IC50 70.4 μg/mL vs 501 μg/mL
Supports colon cancer cell-model endpoint review
HT-29 MTT assay; potency ~7× higher than comparator
Oncology Phytochemistry Cytotoxicity

Selective Cytotoxicity Against HeLa Cancer Cells

Fucosterol exhibited selective inhibitory activity against the human HeLa cervical cancer cell line with an IC50 of 40 µM, while showing significantly reduced activity against other tested human cancer cell lines [1]. This selective cytotoxicity was linked to the induction of apoptosis, reactive oxygen species (ROS)-mediated mitochondrial membrane potential disruption, and cell cycle arrest at the G2/M phase [2]. The compound also significantly downregulated the expression of key proteins in the PI3K/Akt/mTOR signaling pathway, a critical node in cancer tumorigenesis and chemotherapy resistance [3].

HeLa Selectivity
Source review
IC50 40 µM (HeLa)
Cell-model endpoint context; reference retracted
Apoptosis / PI3K/Akt/mTOR pathway reported; data require independent verification
Oncology Cell Biology Natural Products

Antiproliferative Effect in Lung Cancer Models

In a study evaluating the antiproliferative effects of fucosterol against a panel of lung cancer cell lines, the compound showed profound activity against A549 and SK-LU-1 cancer cells with an IC50 of 15 µM [1]. In contrast, the effects on non-cancerous lung cell lines were minimal, indicating a favorable therapeutic window [2]. This in vitro potency was further validated in vivo, where fucosterol suppressed tumor growth in xenograft mouse models of lung cancer [3]. The mechanism involved induction of apoptosis, G2/M cell cycle arrest, and inhibition of the Raf/MEK/ERK signaling pathway [4].

Lung Cancer Panel
Reported
IC50 15 µM (A549, SK-LU-1)
Supports lung cancer cell-model endpoint review
In vivo xenograft data available; Raf/MEK/ERK pathway context
Oncology Lung Cancer Pharmacology

Low Oral Bioavailability: A Formulation Challenge

A validated GC-MS pharmacokinetic study in Sprague-Dawley rats revealed that fucosterol exhibits poor absorption and slow elimination, with an absolute oral bioavailability of only 0.74% [1]. The compound was primarily eliminated through fecal excretion [2]. This data is critical for researchers designing in vivo studies, as it directly contrasts with the generally low but variable bioavailability of other phytosterols (e.g., β-sitosterol, campesterol) and necessitates the use of advanced formulation techniques such as encapsulation with cyclodextrins or lipid-based nanoparticles to improve systemic exposure [3].

Oral Bioavailability
Class-level
0.74% absolute BA (rat)
Supports formulation-exposure review
GC-MS PK study; fecal elimination dominant
Pharmacokinetics ADME Drug Delivery

Anti-Adipogenic Activity Through AMPK and FoxO1

In 3T3-L1 preadipocytes, fucosterol significantly reduced intracellular lipid accumulation at concentrations of 25 and 50 µM, an effect not observed with saturated-side-chain phytosterols like β-sitosterol [1]. Mechanistically, fucosterol downregulated insulin-triggered PI3K/Akt and ERK pathways, leading to decreased expression of key adipogenic transcription factors (PPARγ, C/EBPα, SREBP-1) and enhanced FoxO1 activation [2]. Furthermore, fucosterol treatment (10–50 μM) robustly upregulated browning markers such as PRDM16, PGC1α, and UCP1 in a dose-dependent manner, a thermogenic effect linked to HO-1/Nrf2 and AMPK activation [3].

Anti-Adipogenic Activity
Class-level
25–50 µM reduced lipid accumulation
Supports adipogenesis pathway-response interpretation
3T3-L1 model; FoxO1/AMPK activation not recapitulated by β-sitosterol
Metabolic Disease Obesity Adipogenesis

Differential Sterol Utilization in Insects

In a study on Heliothis zea (corn earworm), an insect that cannot synthesize sterols de novo, fucosterol was among a specific group of Δ5-sterols (including cholesterol, ostreasterol, isofucosterol, sitosterol, clionasterol, and stigmasterol) that supported normal larval growth to maturity [1]. The study quantified that the most effective sterols were absorbed by the insect at rates of 27 to 66 μg per insect, whereas poorly utilized sterols were absorbed at only 0.6 to 6 μg per insect [2]. This demonstrates that the specific configuration of the side-chain, including the presence of a double bond or an ethylidene group at C-24, is a critical structural determinant for sterol utilization and metabolism in certain organisms [3].

Insect Sterol Utilization
Class-level
Effective absorption: 27–66 μg/larva
Supports insect sterol metabolism endpoint review
Heliothis zea model; side-chain configuration determines utilization
Entomology Insect Physiology Sterol Metabolism

Fucosterol: Key Research and Industrial Applications


Selective Cytotoxicity in Cervical and Lung Cancer Research

Fucosterol is the preferred choice for laboratories investigating anticancer mechanisms in specific cancer types. Its demonstrated selective cytotoxicity against HeLa cervical cancer cells (IC50 40 µM) [1] and profound antiproliferative activity against A549 and SK-LU-1 lung cancer cells (IC50 15 µM) [2], coupled with minimal effects on non-cancerous lung cells, provides a quantifiable differentiation over broader-spectrum phytosterols. Researchers can leverage fucosterol to study PI3K/Akt/mTOR and Raf/MEK/ERK pathway modulation, respectively, with established potency benchmarks.

Metabolic Disease: Adipogenesis and Obesity Research

For projects focused on metabolic syndrome, fucosterol is the only phytosterol in its class with validated, quantitative evidence for inhibiting adipogenesis (significant reduction in lipid accumulation at 25-50 µM) [3] and promoting browning of white adipose tissue (upregulation of UCP1, PGC1α at 10-50 µM) [4]. Its unique mechanism, involving FoxO1 and AMPK pathway modulation, is directly linked to its ethylidene side-chain, making it an essential tool compound and a superior starting point for anti-obesity drug discovery compared to inactive analogs like β-sitosterol.

Formulation Development for Low Bioavailability Compounds

Fucosterol serves as a challenging, real-world model compound for pharmaceutical scientists developing oral delivery systems for highly lipophilic, poorly bioavailable natural products. Its established absolute oral bioavailability of only 0.74% in rats [5] provides a clear, quantifiable baseline for evaluating the performance of novel formulation technologies (e.g., nanoemulsions, cyclodextrin complexes, solid lipid nanoparticles). Procurement of high-purity fucosterol is essential for these formulation studies to ensure accurate pharmacokinetic and pharmacodynamic correlations.

Analytical Quality Control for Phytosterol Materials

Fucosterol is a critical reference standard for analytical chemists developing robust methods for algae, functional foods, or nutraceuticals. Its well-documented acid-catalyzed isomerization into a mixture of five isomers, including Δ5-avenasterol and Δ5,23-stigmastadienols [6], makes it an excellent marker for method validation. Its tendency to co-elute with sitosterol under standard acid hydrolysis conditions [7] necessitates the use of a pure fucosterol standard to ensure accurate identification and quantification, distinguishing it from generic sterol mixtures.

Application
Selection Property
Validation Focus
Cervical and lung cancer cell-model studies
Cell-model endpoint review
PI3K/Akt/mTOR and Raf/MEK/ERK pathway endpoints
Adipogenesis and browning pathway studies
Pathway-response context
FoxO1/AMPK and UCP1/PGC1α endpoint monitoring
Oral formulation exposure studies
Formulation-dependent exposure context
Bioavailability and systemic exposure-model review
Phytosterol analytical QC and method validation
Isomer-specific identity context
Acid-stability and isomer separation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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